beta-Ionone oxime
Description
Contextual Significance within Apocarotenoid Chemistry and Derivatives
Apocarotenoids are a class of chemical compounds derived from the oxidative cleavage of carotenoids, which are pigments produced by plants, algae, and some bacteria and fungi. ump.ac.id The enzymatic or non-enzymatic degradation of carotenoids like β-carotene results in a wide array of smaller molecules, including the C13-norisoprenoid, beta-ionone (B89335). ump.ac.idajchem-a.comresearchgate.net Beta-ionone itself is a significant natural product, recognized as a key aroma compound in many flowers, fruits, and vegetables, contributing floral and woody scents. mdpi.comresearchgate.net
Beta-ionone oxime, as a direct derivative of beta-ionone, is situated within this chemical family. It represents a synthetic modification of a natural apocarotenoid, where the ketone functional group of beta-ionone is converted into an oxime. This transformation is significant as it alters the molecule's reactivity, polarity, and potential biological interactions. Research into this compound and its related structures is often linked to the study of carotenoid metabolism and the detection of their breakdown products. For instance, the derivatization of carotenoid cleavage products into oximes has been used as an analytical strategy for their identification in biological samples. nih.gov
Overview of the Chemical Structure and its Synthetic Derivations
The chemical structure of this compound is defined by three main features: a 2,6,6-trimethylcyclohex-1-en-1-yl ring, a four-carbon side chain, and a terminal oxime functional group. Its chemical formula is C₁₃H₂₁NO. nih.gov The key difference from its parent compound, beta-ionone, is the conversion of the carbonyl group (C=O) to an oxime group (C=N-OH). This change imparts different chemical characteristics, including the potential for (E) and (Z) isomerism at the C=N double bond. google.com
The synthesis of this compound is typically achieved through a condensation reaction between beta-ionone and hydroxylamine (B1172632). A common laboratory method involves reacting beta-ionone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297). bibliotekanauki.pl This straightforward oximation reaction is a well-established method for converting ketones and aldehydes to their corresponding oximes.
This compound serves as a versatile synthetic intermediate. It can be hydrolyzed back to beta-ionone under certain conditions, a reaction known as deoximation. researchgate.net More importantly, it is a precursor for synthesizing other valuable compounds. For example, 4-oximino-β-ionone, a related derivative, is used as the starting material to produce 4-oxo-β-ionone, an important synthetic spice, through an acid-catalyzed reaction. google.com Furthermore, the core structure of beta-ionone is used to create a variety of derivatives with potential biological activities, such as thiazolylhydrazones, which have been investigated for their antioxidant and antifungal properties. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]hydroxylamine | nih.gov |
| Molecular Formula | C₁₃H₂₁NO | nih.gov |
| Molecular Weight | 207.31 g/mol | nih.gov |
| CAS Number | 39190-05-1 | nih.gov |
Table 2: Structural Comparison of beta-Ionone and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |
|---|---|---|---|
| beta-Ionone | C₁₃H₂₀O | 192.30 | Ketone (C=O) nih.gov |
| This compound | C₁₃H₂₁NO | 207.31 | Oxime (C=N-OH) nih.gov |
Scope and Research Trajectories Pertaining to this compound
The research involving this compound follows several key trajectories, primarily focusing on its utility in synthesis and analytical chemistry.
One major area of research is its role as a synthetic intermediate. The oxime functional group can be subjected to various chemical transformations to create more complex molecules. As demonstrated by the synthesis of 4-oxo-β-ionone from an ionone (B8125255) oxime derivative, these compounds are valuable building blocks for producing specialty chemicals, including flavorings and fragrances. google.com The reactivity of the oxime group allows for the introduction of new functionalities and the construction of different molecular skeletons.
A second significant research trajectory is in the field of analytical chemistry. The detection of volatile and semi-volatile carbonyl compounds, such as apocarotenoid breakdown products, in complex biological matrices can be challenging. Chemical derivatization is a common strategy to improve detection sensitivity and specificity. The conversion of carbonyls to their oxime derivatives, including ethyl oximes, facilitates their analysis by techniques like electrospray tandem mass spectrometry (ESI-MS/MS). nih.gov This approach has been successfully used to identify 3-hydroxy-beta-ionone derivatives in human eye samples, highlighting the practical application of oxime formation in biomedical research. nih.gov
Finally, there is an exploratory research path concerning the potential biological activities of ionone derivatives. While research on this compound itself is limited in this regard, studies on structurally related compounds provide a rationale for investigation. For example, derivatives like β-ionone thiazolylhydrazones have been synthesized and shown to possess significant antioxidant and antifungal activities. mdpi.com This suggests that modifying the carbonyl group of beta-ionone can lead to new bioactive compounds, and this compound could be a precursor or a candidate in the development of new pharmacological agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39190-05-1 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14-15/h7-8,15H,5-6,9H2,1-4H3 |
InChI Key |
NXLBMDQTCMKAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=NO)C |
Origin of Product |
United States |
Synthetic Methodologies for Beta Ionone Oxime and Its Derivatives
Direct Synthesis of β-Ionone Oxime from β-Ionone
The primary route to β-ionone oxime involves the direct reaction of β-ionone with an oximation agent. This process converts the ketone functional group of β-ionone into an oxime.
Oximation Reactions via Hydroxylamine (B1172632) Hydrochloride
A prevalent and well-established method for the synthesis of β-ionone oxime is the reaction of β-ionone with hydroxylamine hydrochloride. bibliotekanauki.plorgchemres.orggoogle.com This reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297), in a suitable solvent system, often a mixture of ethanol (B145695) and water. bibliotekanauki.plgoogle.com The base serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the oxime. The reaction proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon of β-ionone, followed by dehydration to yield the corresponding oxime. One study reported dissolving hydroxylamine hydrochloride and sodium acetate in water and adding this solution dropwise to a solution of α-ionone in ethanol, followed by stirring for 4 hours at 55°C to achieve a near-quantitative yield of α-ionone oxime. bibliotekanauki.pl
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the oximation reaction can be significantly influenced by various factors, including temperature, reaction time, and the choice of solvent and base. Research has focused on optimizing these conditions to maximize the yield and purity of β-ionone oxime. For instance, the use of ultrasonic irradiation at room temperature has been explored as an alternative to conventional heating, potentially offering a more energy-efficient method. orgchemres.org The reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. orgchemres.org A Chinese patent describes a process where α-ionone is reacted with hydroxylamine hydrochloride and sodium acetate in ethanol and deionized water at 55°C for 3 hours. google.com Another patent specifies a temperature range of 35 to 80°C and a reaction time of 1 to 12 hours for the same reaction. google.com
Environmentally Conscious Synthetic Approaches
In recent years, there has been a growing emphasis on developing "green" synthetic methods that minimize environmental impact. For the synthesis of β-ionone oxime and related compounds, this includes the use of less hazardous reagents and solvents. One approach involves the use of hydrogen peroxide as a clean oxidant in organoselenium-catalyzed reactions for the deoximation of oximes to regenerate ketones, which represents a waste-free and metal-free protocol. dntb.gov.ua While this is the reverse reaction, the principles of using environmentally friendly reagents are applicable to the forward synthesis as well. Research into the epoxidation of β-ionone has also highlighted the use of hydrogen peroxide as a green oxidizing agent with water as a solvent, catalyzed by an organic selenium compound, minimizing the production of harmful byproducts. google.com
Synthesis of Advanced β-Ionone Oxime Derivatives
β-Ionone oxime serves as a versatile intermediate for the synthesis of more complex molecules with a range of potential applications.
Formation of Oxime Ethers and Esters
The oxime functional group of β-ionone oxime can be readily derivatized to form oxime ethers and esters. Oxime ethers can be synthesized through an aromatic nucleophilic substitution (SNAr) reaction of the oxime with various aryl halides, such as pentachloropyridine. orgchemres.org This reaction is typically carried out in a solvent like dry tetrahydrofuran (B95107) (THF) in the presence of a base such as potassium carbonate. orgchemres.org The synthesis of β-ionone analog tricarbonyliron complexes has been achieved starting from the corresponding ethyl ester, which is converted to a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride. pharm.or.jp This amide then reacts with organometallic reagents to produce β-ionone analogs. pharm.or.jp Furthermore, the late-stage functionalization of β-ionone has been demonstrated through the cleavage of the alkene(sp2)–C(O) bond of an oxime ester derivative. chemrxiv.org
Design and Synthesis of Heterocyclic Derivatives (e.g., Isoxazoles, Thiazolylhydrazones)
β-Ionone oxime is a valuable precursor for the synthesis of various heterocyclic compounds.
Isoxazoles: The intramolecular cyclization of β-ionone oxime can lead to the formation of isoxazole (B147169) derivatives. An electrochemical method involving the anodic oxidation of β-ionone oxime in the presence of potassium iodide and sodium bicarbonate has been shown to produce 3-methyl-5-(2,6,6-trimethyl-cyclohex-1-en-1-yl)-isoxazole. google.comgoogle.com This process can be conducted in solvents like tetrahydrofuran or methanol. google.com Another approach involves the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl) to yield highly substituted 4-iodoisoxazoles. nih.gov A more recent iodine(III)-catalyzed method allows for the synthesis of fully functionalized isoxazoles from α,β-unsaturated oximes through a cyclization/1,2-aryl shift/aromatization pathway. acs.org
Thiazolylhydrazones: A series of β-ionone thiazolylhydrazone derivatives have been synthesized by first condensing β-ionone with thiosemicarbazide (B42300) to form an intermediate thiosemicarbazone. mdpi.comresearchgate.netnih.gov This intermediate is then cyclized with various 2-bromoacetophenones in ethanol to yield the target thiazole (B1198619) hydrazone derivatives. mdpi.comresearchgate.netnih.gov These compounds have been investigated for their antioxidant and antifungal properties. mdpi.comresearchgate.netnih.gov
Table of Reaction Conditions for the Synthesis of β-Ionone Oxime
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| α-Ionone, Hydroxylamine hydrochloride | Sodium acetate | Ethanol, Water | 55 | 4 | 99.6 | bibliotekanauki.pl |
| α-Ionone, Hydroxylamine hydrochloride | - | Ethanol | Room Temp (Ultrasonic) | - | - | orgchemres.org |
| α-Ionone, Hydroxylamine hydrochloride | Sodium acetate | Ethanol, Deionized water | 55 | 3 | - | google.com |
Synthesis of Other Functionalized beta-Ionone (B89335) Oxime Scaffolds
The beta-ionone oxime structure serves not merely as a derivative of beta-ionone, but as a versatile synthetic intermediate for the creation of more complex and functionally diverse molecular scaffolds. Researchers have developed various methodologies to modify the this compound framework, targeting the oxime moiety, the cyclohexene (B86901) ring, or the alkenyl side chain. These strategies enable the introduction of new functional groups and the construction of novel heterocyclic systems.
One significant approach involves the transformation of the oxime or related nitrogen-containing derivatives into elaborate heterocyclic structures. For instance, a multi-step synthesis starting from β-ionone leads to the formation of β-ionone thiazolylhydrazone derivatives. mdpi.com In this pathway, β-ionone is first condensed with thiosemicarbazide to yield an intermediate, which is then cyclized with various 2-bromoacetophenones to produce a library of thiazole hydrazone compounds. mdpi.com Another powerful method demonstrates the direct use of ionone (B8125255) oxime to build complex heterocycles. In a novel approach for synthesizing 2-aroylthienothiazoles, ionone oxime is reacted with elemental sulfur and an aromatic ketone. acs.org This transformation proceeds via a proposed radical mechanism involving C-H/N-O bond functionalization and results in the formation of the thienothiazole product in high yield (80%), showcasing a method for the elaboration of complex molecules from naturally derived materials. acs.org
Functionalization is not limited to the side chain; the cyclohexene ring of the ionone oxime is also a target for modification. A notable example is the epoxidation of the related α-ionone oxime, a process that highlights a viable route for functionalizing the ring system of ionone oximes. bibliotekanauki.pl In this environmentally conscious synthesis, α-ionone oxime is treated with hydrogen peroxide as the oxidant in water, using cetyltrimethylammonium hydroperoxide (CTAOH) as a catalyst to yield the corresponding epoxide. bibliotekanauki.pl This reaction demonstrates that the double bond within the ring can be selectively oxidized without disturbing the oxime functional group.
Modern catalytic methods have enabled the functionalization of the side chain through innovative bond activation strategies. A palladium-catalyzed process uses the oxime as a directing group to achieve C-C bond activation and subsequent olefination. chemrxiv.org In this protocol, β-ionone is first converted in situ to its oxime derivative using O-(2,4-dinitrophenyl)hydroxylamine. This intermediate then undergoes a ligand-promoted β-carbon elimination, leading to a vinyl palladium species that can be coupled with various olefins to afford 1,3-diene derivatives. chemrxiv.org This strategy is notable for its broad substrate scope and tolerance of different functional groups. chemrxiv.org
Photochemical reactions also offer a pathway to functionalized scaffolds. The irradiation of (E,E)-β-ionone oxime ethyl ether, for example, has been reported to yield primary photoproducts resulting from geometric isomerization around the C=N double bond and a 1,5-hydrogen shift, with both reactions occurring from the excited singlet state. niscpr.res.in
The table below summarizes these diverse synthetic strategies for the functionalization of this compound and related scaffolds.
Table 1: Synthetic Methodologies for Functionalized this compound Derivatives
| Starting Material | Reaction Type | Key Reagents/Catalysts | Functionalized Product Type |
|---|---|---|---|
| β-Ionone | Condensation & Cyclization | 1. Thiosemicarbazide 2. 2-Bromoacetophenone | Thiazolylhydrazone Scaffold |
| Ionone Oxime | C-H/N-O Functionalization / Annulation | Elemental Sulfur (S₈), Aromatic Ketone | 2-Aroylthienothiazole Scaffold |
| α-Ionone Oxime | Ring Epoxidation | Hydrogen Peroxide, Cetyltrimethylammonium hydroperoxide (CTAOH) | Epoxidized Ionone Oxime |
| β-Ionone | Oximation & Palladium-Catalyzed Olefination | O-(2,4-dinitrophenyl)hydroxylamine, PdCl₂, Ligand, AgNTf₂, K₃PO₄ | 1,3-Diene Derivative |
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| (E,E)-β-Ionone oxime ethyl ether |
| 1,3-diene |
| 2-Aroylthienothiazole |
| 2-Bromoacetophenone |
| α-Ionone oxime |
| beta-Ionone |
| This compound |
| Cetyltrimethylammonium hydroperoxide (CTAOH) |
| Hydrogen peroxide |
| O-(2,4-dinitrophenyl)hydroxylamine |
| Thiosemicarbazide |
Chemical Reactivity and Mechanistic Investigations of Beta Ionone Oxime
Fundamental Reactivity Patterns of the Oxime Functional Group
Oximes are characterized by a C=N double bond with a hydroxyl group attached to the nitrogen atom. This arrangement imparts a dual reactivity to the molecule. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the N-O bond is relatively weak (average bond energy of about 57 kcal/mol) and susceptible to cleavage. mdpi.com The reactivity of the oxime can be modulated by the nature of the substituents on the carbon atom of the C=N bond.
The fundamental reactivity of the oxime group in beta-ionone (B89335) oxime is the foundation for its diverse chemical transformations. Oximes can be prepared from the corresponding ketone, beta-ionone, by treatment with hydroxylamine (B1172632). byjus.com This process is a key step in various synthetic pathways. bibliotekanauki.pl The oxime functional group can act as a protecting group for ketones and aldehydes, which can be regenerated through deoximation reactions. researchgate.netresearchgate.net Furthermore, the N-O bond of the oxime can be activated to generate reactive intermediates, such as iminyl radicals, which can participate in a range of synthetic transformations. mdpi.com
Oxidative Transformations and Cleavage Reactions of beta-Ionone Oxime
Oxidative transformations of this compound are a significant area of its chemistry, primarily focusing on the cleavage of the C=N bond to regenerate the parent ketone, beta-ionone, or to produce other valuable compounds.
Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. This reaction is of great importance in organic synthesis as it allows for the deprotection of aldehydes and ketones. researchgate.netresearchgate.net Various methods have been developed for the deoximation of oximes, including hydrolysis under acidic or basic conditions and oxidative or reductive cleavage. thieme-connect.com
Several reagents and catalytic systems have been employed for the deoximation of this compound. For instance, treatment with Dess-Martin periodinane (DMP) has been shown to rapidly regenerate ketones from their corresponding ketoximes at room temperature in high yields. researchgate.net Another effective method involves the use of a solid-supported hypervalent organoiodine reagent, poly[4-(diacetoxyiodo)]styrene, which facilitates a facile and efficient oxidative cleavage of oximes. researchgate.net This method offers advantages such as milder reaction conditions and easier product isolation compared to other oxidative methods. researchgate.net
The table below summarizes some of the reagents used for the deoximation of this compound and the corresponding yields of beta-ionone.
| Reagent/Catalyst | Reaction Conditions | Yield of beta-Ionone (%) | Reference |
| Poly[4-(diacetoxyiodo)]styrene | - | 68 | researchgate.net |
| Dess-Martin Periodinane (DMP) | Room Temperature | High | researchgate.net |
| Titanium silicate-1 (TS-1)/H₂O₂ | Acetone | 62 | thieme-connect.com |
| Bismuth trichloride | Tetrahydrofuran (B95107), reflux | 40 (after 10 hours) | thieme-connect.com |
Catalytic systems for the cleavage of oximes offer a more sustainable and efficient alternative to stoichiometric reagents. The catalytic cleavage of this compound can be achieved through various mechanisms, often involving oxidative pathways.
One notable example is the use of titanium silicate-1 (TS-1) as a catalyst with dilute hydrogen peroxide. thieme-connect.com This system has been shown to be effective for the selective oxidative cleavage of oximes to their corresponding ketones. thieme-connect.com In the case of acetophenone (B1666503) oxime, as little as 5% by weight of TS-1 is sufficient to achieve excellent yields. thieme-connect.com For this compound, this method provides a 62% yield of beta-ionone. thieme-connect.com The proposed mechanism for deoximation using Dess-Martin periodinane involves the initial reaction of the oxime with the periodinane, followed by a series of steps leading to the formation of the ketone and byproducts. thieme-connect.com
Enzymatic cleavage also plays a role in the transformation of related compounds. Carotenoid cleavage dioxygenases (CCDs) are enzymes that catalyze the oxidative cleavage of carotenoids, which are precursors to beta-ionone. nih.govmdpi.com Specifically, CCD1 catalyzes the cleavage of the 9,10 and 9',10' double bonds of β-carotene to produce β-ionone. mdpi.com While this is not a direct cleavage of this compound, it highlights the biological relevance of oxidative cleavage in the formation of the parent ketone.
Rearrangement Reactions of this compound (e.g., Beckmann Rearrangement)
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. byjus.comperlego.com This reaction is a powerful tool for the synthesis of amides and lactams from ketones and cyclic ketones, respectively. The reaction is initiated by the protonation of the oxime's hydroxyl group, which creates a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. perlego.comorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. byjus.comperlego.com
In the context of this compound, the Beckmann rearrangement would lead to the formation of a substituted amide. The stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates. perlego.com The reaction can be catalyzed by a variety of acids, including sulfuric acid, and other reagents like phosphorus pentachloride. perlego.commasterorganicchemistry.com The Beckmann rearrangement is a key step in the industrial synthesis of nylon-6 from cyclohexanone (B45756) oxime, showcasing its industrial significance. perlego.com
Cyclization and Annulation Reactions Involving this compound
This compound can participate in various cyclization and annulation reactions to form heterocyclic compounds. These reactions often leverage the reactivity of the oxime group in conjunction with other functional groups present in the molecule.
For instance, research has shown that ionone (B8125255) oxime can be transformed into the corresponding 2-aroylthienothiazole derivative in good yield. acs.org This transformation involves a multicomponent tandem cyclization using readily available oximes, elemental sulfur, and aromatic ketones. acs.org The reaction proceeds through a proposed radical mechanism involving the formation of an iminosulfur radical intermediate. acs.org
Furthermore, cyclization reactions of oximes can be initiated by the cleavage of the N-O bond, leading to the formation of iminyl radicals. These radicals can then undergo intramolecular cyclization. For example, the oxidative cyclization of oximes can lead to the formation of isoxazolines. beilstein-journals.org Annulation reactions, where a new ring is formed on an existing one, have also been reported. For example, a metal-free annulation of β-acylamino ketones can lead to the synthesis of spirooxazolines and oxazolines through an oxidative C–O bond formation. rsc.org
C-H/N-O Bond Functionalization Strategies
Recent advances in organic synthesis have focused on the development of C-H bond functionalization strategies, which allow for the direct conversion of C-H bonds into new functional groups. In the context of oximes, the N-O bond can act as an internal oxidant to facilitate these transformations. rsc.org
For this compound, C-H/N-O bond functionalization strategies can lead to the formation of complex heterocyclic structures. A novel approach for the synthesis of 2-aroylthienothiazoles involves the C–H/N–O bond functionalization of ketoximes. acs.org This reaction demonstrates high atom- and step-economy and proceeds via a proposed radical mechanism. acs.org The ionone oxime, derived from a naturally occurring molecule, was successfully transformed into the desired product in 80% yield, highlighting the potential of this method in the elaboration of complex molecules. acs.org
The activation of the N-O bond in oximes can be achieved using various catalysts, including transition metals like copper and palladium. rsc.org These catalysts can promote the cleavage of the N-O bond, generating reactive intermediates that can then participate in C-H functionalization reactions. rsc.org
Metal-Catalyzed Reactions and Mechanistic Pathways
The oxime functional group within this compound presents several sites for reactivity, which can be selectively targeted and transformed using transition metal catalysts. These catalysts operate through various mechanistic pathways, often involving the activation of otherwise inert C–H bonds or cleavage of the N–O bond, to generate a diverse array of chemical structures. Key metals in these transformations include palladium, copper, and iron, each exhibiting distinct catalytic cycles and leading to different molecular scaffolds.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone in modern organic synthesis and has been applied to oximes and their derivatives to facilitate a range of reactions. Common mechanistic pathways include chelation-assisted C–H activation and oxidative addition to the N–O bond.
One prominent pathway involves the oxidative addition of an O-functionalized oxime to a Pd(0) complex. This step generates an alkylideneamino-palladium(II) species, which is a key intermediate for subsequent carbon-carbon bond formation. researchgate.netnobelprize.org For instance, in Heck-type reactions of O-acetyl ketoximes with allylic alcohols, this intermediate can capture the alkene to construct pyridine (B92270) and azafluorenone frameworks under mild conditions. nobelprize.org A plausible mechanism for such palladium-catalyzed reactions begins with the oxidative addition of the organohalide to the Pd(0) catalyst, forming an organopalladium compound. nobelprize.org This is followed by migratory insertion, where the R group on the palladium migrates to one of the olefin's carbons. The cycle concludes with β-hydride elimination to release the final product and regenerate the Pd(0) catalyst. nobelprize.org
Another significant palladium-catalyzed pathway is the activation of C–C bonds. Research has shown that oximes derived from enones, such as beta-ionone, can undergo C–C bond cleavage. The reaction proceeds through a vinyl palladium species, which is generated via β-carbon elimination from the oxime intermediate. This strategy has been noted for its potential in the late-stage functionalization of natural products like beta-ionone.
Furthermore, palladium can catalyze the functionalization of inert C(sp³)–H bonds. In reactions involving oxime ethers, a proposed mechanism involves the formation of a five-membered exo-palladacycle intermediate. frontiersin.org This palladacycle is then oxidized by an external oxidant, such as a hypervalent iodine reagent, to a Pd(IV) intermediate. Subsequent reductive elimination yields the functionalized product and regenerates the Pd(II) catalyst, completing the cycle. frontiersin.org While four-membered palladacycles are less common due to ring strain, they have been identified as viable, albeit often thermodynamically unfavorable, intermediates in the oxidation of C–H bonds β to a nitrogen atom. nih.gov
| Reaction Type | Catalyst System | Key Mechanistic Step | Product Type |
| Heck-Type Reaction | Pd(0) complex | Oxidative addition to N-O bond | Pyridines, Azafluorenones |
| C(sp³)–H Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Formation of a palladacycle | Acetoxylated products |
| C-C Bond Activation | Palladium Catalyst | β-carbon elimination | Conjugated polyenes |
Copper-Catalyzed Reactions
Copper is an abundant and inexpensive metal that catalyzes a variety of transformations involving oximes, often proceeding through radical or domino reaction pathways. beilstein-journals.orgmdpi.com These reactions are valuable for creating nitrogen-containing heterocyclic structures. rsc.org
A notable example is the copper-catalyzed oxidative dehydrogenative [3+2] annulation of O-acyl oximes with α-amino ketones to synthesize 3-aminopyrroles. rsc.org In this process, the O-acyl oxime serves as both an internal oxidant and a three-atom component. The copper catalyst facilitates the generation of an oxime nitrogen-centered radical and the oxidative dehydrogenation of the α-amino ketone. This allows for the selective cleavage of multiple α-C(sp³)–H bonds to form new C–C and C–N bonds. rsc.org
In another domino reaction, copper(II) trifluoroacetate (B77799) catalyzes the reaction of anilines with cyclobutanone (B123998) oxime to produce spirotetrahydroquinoline derivatives. beilstein-journals.org The proposed mechanism involves the initial formation of an imine intermediate, which isomerizes to an enamine. An intermolecular cyclization followed by aromatization yields the final product. beilstein-journals.org Copper catalysts, such as CuCl₂, are also employed in aerobic oxidative coupling reactions, where molecular oxygen acts as a green terminal oxidant to drive the catalytic cycle. organic-chemistry.org
| Reaction Type | Catalyst System | Key Mechanistic Step | Product Type |
| Domino Cyclization | Copper(II) trifluoroacetate | Imine/enamine formation and cyclization | Spirotetrahydroquinolines |
| Oxidative Annulation | Copper Catalyst | Generation of N-centered radicals | 3-Aminopyrroles |
| Aerobic Oxidation | CuCl₂ / O₂ | Cyanomethylation | β-Ketonitriles |
Iron- and Rhodium-Catalyzed Pathways
Iron, being an earth-abundant and environmentally benign metal, is an attractive catalyst for organic synthesis. Iron-catalyzed reactions of oxime derivatives often proceed via radical mechanisms. For example, the coupling of O-acyloximes with silyl (B83357) enol ethers is initiated by the formation of an iminyl radical. capes.gov.br This radical can undergo subsequent cyclization and ring-opening to generate carbon-centered radicals, leading to a variety of nitrogen-containing products like pyrroles and 1,6-ketonitriles. capes.gov.br Similarly, iron can catalyze multicomponent reactions involving cycloketone oxime esters to form β-azidosulfones under mild conditions. rsc.orgresearchgate.net These processes highlight iron's ability to initiate single-electron transfer for C-C bond cleavage and the formation of complex nitrogen heterocycles. nih.govorganic-chemistry.org
Rhodium catalysts are well-known for their utility in hydroformylation and C–H activation reactions. researchgate.netrsc.orgsioc-journal.cn While specific applications to this compound are not extensively documented, rhodium has been used in tandem hydrosilylation-intramolecular aldol (B89426) reactions of related enone systems. ucl.ac.uk Mechanistic studies on other substrates show that rhodium can catalyze annulation reactions through C-H/O-H activation or mediate oxyamidation via transient aziridine (B145994) intermediates. rsc.org These established reactivities suggest potential pathways for the transformation of this compound into various carbocyclic and heterocyclic systems. nih.gov
Biological Activity Research of Beta Ionone Oxime and Its Derivatives Non Clinical Focus
In Vitro Antioxidant Activity Assessments of Derivatives
Free-Radical Scavenging Mechanisms
The antioxidant activity of beta-ionone (B89335) oxime derivatives has been evaluated through various in vitro assays, primarily focusing on their ability to scavenge stable free radicals. The principal mechanisms involved in the free-radical scavenging activity of these compounds are understood through assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl radical) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) diammonium salt) radical scavenging tests.
In the case of a series of synthesized β-ionone thiazolylhydrazone derivatives, their scavenging effect on ABTS free radicals was generally found to be better than that on DPPH free radicals. researchgate.net This difference in efficacy is attributed to the distinct scavenging mechanisms of the two radicals. The scavenging of ABTS free radicals by these thiazole (B1198619) hydrazone compounds is believed to occur primarily through a hydrogen atom transfer (HAT) mechanism. researchgate.net In contrast, the DPPH free-radical scavenging mechanism is more complex, involving both hydrogen atom transfer (HAT) and single-electron transfer (SET). researchgate.net The presence of the thiazole hydrazone moiety in these derivatives is thought to be closely related to their free-radical scavenging ability.
The oxime group (-NOH) itself introduces a strong dipole moment, which polarizes the adjacent carbon-nitrogen bond. nih.gov This electronic feature may contribute to the antioxidant activity by facilitating the donation of a hydrogen atom or an electron to neutralize free radicals.
Comparative Efficacy Studies
Comparative studies of beta-ionone derivatives have revealed significant variations in their antioxidant efficacy, largely dependent on the specific chemical substitutions on the core structure. In a study of 25 novel β-ionone thiazolylhydrazone derivatives, their antioxidant capacities were compared against Trolox, a vitamin E analog commonly used as a positive control. researchgate.netnih.gov
The DPPH radical scavenging assay showed that most of the tested compounds exhibited good antioxidant activity. researchgate.net Notably, compound 1k was identified as having very strong DPPH scavenging activity, with a half-maximal inhibitory concentration (IC50) of 86.525 µM, which is more potent than the positive control Trolox (IC50 of 108.334 µM). researchgate.netnih.gov
In the ABTS radical scavenging assay, the derivatives generally showed even greater efficacy. researchgate.net Compound 1m demonstrated excellent activity with an IC50 of 65.408 µM, significantly outperforming Trolox (IC50 of 91.897 µM). researchgate.netnih.gov In total, eight of the synthesized compounds were more effective at scavenging DPPH free radicals than Trolox, and 22 compounds were more effective in the ABTS assay. nih.gov These results underscore the potential of these derivatives as potent antioxidants.
The following interactive table summarizes the comparative antioxidant efficacy of selected β-ionone thiazolylhydrazone derivatives against the positive control, Trolox.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 1k | 86.525 | - |
| 1m | - | 65.408 |
| Trolox | 108.334 | 91.897 |
Antifungal Activity Evaluations in Model Systems
Inhibition of Plant Pathogenic Fungi
Derivatives of beta-ionone have been investigated for their potential as antifungal agents, particularly against common plant pathogenic fungi. In one study, 25 beta-ionone thiazolylhydrazone derivatives were tested for their antifungal activity against eight different plant fungi at a concentration of 125 mg/L. researchgate.netnih.govnih.gov The tested fungi included Sphaeropsis sapinea, Colletotrichum acutatum, Rhizoctonia solani AG1, Coriolus versicolor, Poria vaporaria, Phytophthora parasitica var. nicotianae, Fusarium oxysporum f. sp. niveum, and Fusarium verticillioides. nih.gov
The results indicated that all the tested compounds possessed some level of antifungal activity. researchgate.netnih.gov The degree of inhibition varied depending on the specific derivative and the target fungus. Notably, compound 1u exhibited the best inhibitory effect against Poria vaporaria, with an inhibition rate as high as 77.71%. researchgate.netnih.gov This suggests that this particular derivative could be a promising lead structure for the development of new antifungal agents to control tree rot. nih.gov The study also found that the derivatives generally had weaker inhibitory effects on Coriolus versicolor, Fusarium oxysporum f. sp. niveum, and Fusarium verticillioides. nih.gov
The following interactive table presents the antifungal activity of selected β-ionone thiazolylhydrazone derivatives against various plant pathogenic fungi.
| Compound | Target Fungus | Inhibition Rate (%) at 125 mg/L |
| 1u | Poria vaporaria | 77.71 |
| 1n | Poria vaporaria | >75 |
| 1b | Poria vaporaria | >45 |
| 1h | Poria vaporaria | >45 |
| 1w | Poria vaporaria | >45 |
Structure-Activity Relationships in Antifungal Efficacy
The antifungal efficacy of beta-ionone derivatives is closely linked to their molecular structure. Analysis of the structure-activity relationships (SAR) of beta-ionone thiazolylhydrazone derivatives has provided insights into the chemical features that enhance or diminish their antifungal properties.
A key finding is the significant impact of fluorine-containing substituents on antifungal activity. nih.gov Compounds with fluorine atoms, such as 1b , 1h , 1n , 1u , and 1w , demonstrated potent antifungal activities against the majority of the tested fungi. nih.gov This is particularly evident in their effectiveness against Poria vaporaria, where all showed inhibition rates exceeding 45%. nih.gov The small atomic radius and strong electronegativity of fluorine atoms can enhance the stability, hydrophobicity, and liposolubility of the compounds, thereby improving their biological activity. nih.gov
Conversely, the presence of nitro and methoxy groups on the phenyl ring generally resulted in less effective antifungal activity against the eight tested fungi. nih.gov This suggests that electron-withdrawing groups like nitro and electron-donating groups like methoxy in certain positions may not be favorable for potent antifungal action in this class of compounds.
The degree of antifungal activity is also dependent on the composition and structure of both the cyclic part of the beta-ionone core and the polyenoic chain, as well as the number of conjugated unsaturations and the nature of the end groups. researchgate.net
Molecular Interactions with Biological Targets
While extensive in vitro data confirms the antioxidant and antifungal activities of beta-ionone oxime and its derivatives, the precise molecular targets and interaction mechanisms are not yet fully elucidated through specific binding studies. However, in silico and computational analyses of beta-ionone and related oxime compounds provide some insights into their potential biological interactions.
Molecular docking studies on beta-ionone itself (not the oxime derivative) have shown that it can effectively occupy the active sites of various enzymes through different types of interactions. researchgate.net For instance, in silico analysis of beta-ionone with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed potential interactions within the catalytic sites. researchgate.net These interactions include pi-alkyl interactions and van der Waals forces. researchgate.net
For the antioxidant activity, it is plausible that beta-ionone derivatives could interact with reactive oxygen species (ROS)-producing enzymes. Molecular docking studies on other N-substituted oxime derivatives (not derived from beta-ionone) have been performed against enzymes like NADPH oxidase and Xanthine oxidase to predict their antioxidant capabilities through inhibition of these enzymes. researchgate.net This suggests a potential mechanism where this compound derivatives could bind to and inhibit enzymes involved in oxidative stress.
In the context of antifungal activity, a likely mechanism of action is the disruption of the fungal cell membrane or the inhibition of key fungal enzymes. sci-hub.se For many antifungal compounds, a crucial target is the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Molecular docking studies of other novel oxime ether derivatives have shown good binding at the active site of the Candida albicans cytochrome P450 enzyme lanosterol 14α-demethylase. It is conceivable that this compound derivatives could also interact with this or other essential fungal enzymes, leading to the inhibition of fungal growth. However, specific molecular docking studies on this compound derivatives against these particular fungal or antioxidant-related enzymes are needed to confirm these hypotheses.
Enzyme Inhibition Studies (e.g., relevance to mevalonate pathway modulation from precursor studies)
Research into the enzyme inhibition properties of this compound is largely informed by studies of its precursor, beta-ionone. Beta-ionone has been identified as a modulator of the mevalonate pathway, an essential metabolic route for the production of cholesterol and various non-sterol isoprenoids. Specifically, secondary products of plant mevalonate metabolism, including beta-ionone, have been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR). nih.gov This enzyme catalyzes the rate-limiting step in the mevalonate pathway. nih.govnih.govfrontiersin.org The inhibition of HMGR by compounds like beta-ionone points to their potential to modulate cellular proliferation, as the mevalonate pathway produces intermediates necessary for cell growth. nih.gov
While direct studies on this compound's effect on this pathway are not extensively documented, the structural modification from a ketone to an oxime introduces a functional group known to participate in enzyme inhibition. Oximes can act as inhibitors for various enzymes, and their derivatives are explored for a range of pharmacological activities. Therefore, it is plausible that this compound could retain or even exhibit enhanced inhibitory activity against enzymes like HMGR. Further investigation is required to characterize the specific interactions and inhibitory constants of this compound with key enzymes of the mevalonate pathway.
Receptor Binding and Conformational Modulation (e.g., GPCRs, Retinoic Acid Receptors)
The interaction of this compound with cellular receptors is another area of active research, with particular interest in G-protein coupled receptors (GPCRs) and Retinoic Acid Receptors (RARs).
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. nih.govnih.govbiorxiv.org Beta-ionone has been shown to interact with olfactory receptors, a subset of GPCRs. The structural characteristics of beta-ionone and its derivatives are critical for their binding affinity and activation of these receptors. While specific binding data for this compound is limited, the introduction of the oxime group could alter the binding profile due to changes in polarity and hydrogen bonding capacity. This modification could lead to altered agonist or antagonist activity at specific GPCRs, a hypothesis that warrants further investigation through receptor binding assays and conformational analysis.
Retinoic Acid Receptors (RARs): RARs are nuclear receptors that are activated by retinoic acid and play a key role in cell growth, differentiation, and apoptosis. nih.govnih.govtocris.com Retinoids, including beta-ionone as an analog, are known to modulate RAR activity. nih.gov The binding of a ligand to an RAR induces a conformational change that allows the receptor to regulate the transcription of target genes. Given the structural similarity of beta-ionone to the end-ring portion of retinoids, it is plausible that this compound could also interact with RARs. The oxime functional group could influence the binding affinity and the subsequent conformational changes in the receptor, potentially leading to agonistic or antagonistic effects on retinoid signaling pathways. nih.govplos.org
| Receptor Target | Precursor (beta-Ionone) Activity | Potential Role of Oxime Derivative |
| GPCRs | Interacts with olfactory receptors. | May alter binding affinity and selectivity. |
| RARs | Potential to modulate receptor activity due to structural similarity to retinoids. | Could act as an agonist or antagonist, influencing gene transcription. |
Research in Agro-Chemical Applications
The potential use of this compound and its derivatives in agriculture is an emerging field of study, building upon the known biological activities of its parent compound, beta-ionone.
Beta-ionone is a naturally occurring volatile organic compound in many plants and is known to play a role in plant-insect interactions. researchgate.netnih.govresearchgate.net It can act as either an attractant or a repellent to different insect species. researchgate.netnih.govresearchgate.net For instance, beta-ionone has been identified as a repellent for certain herbivores and a feeding deterrent for others. researchgate.net This dual activity makes it and its derivatives interesting candidates for the development of novel pest management strategies.
Research has shown that derivatives of beta-ionone can exhibit enhanced repellent activity. nih.gov For example, a series of beta-ionone derivatives containing ester groups were found to have higher repellent activity against the aphid Acyrthosiphon pisum than beta-ionone itself. nih.gov While specific studies on the insect attractant or repellent properties of this compound are limited, the chemical modification from a ketone to an oxime could influence its volatility and interaction with insect olfactory receptors, potentially altering its behavioral effects on insects.
Oxime ethers are a class of compounds that have garnered significant interest in the development of new pesticides due to their diverse biological activities, including insecticidal, fungicidal, and acaricidal properties. bohrium.com Research has focused on synthesizing and evaluating the pesticidal activity of oxime ether derivatives of ionones.
In one study, a series of new arylic and pyridylic oxime ether derivatives of alpha-ionone were synthesized and screened for their in-vitro activity against the common pistachio psylla, Agonoscena pistaciae. The results indicated that the toxicity of these compounds varied depending on the specific chemical structure, with some derivatives showing significantly higher toxicity than others. Another study reported the synthesis of oxime N-O-alkyl ethers from alpha-ionone, which are known to act as insect growth regulators. nih.gov
These findings suggest that converting beta-ionone to its oxime and subsequently to various oxime ether derivatives is a promising strategy for developing new pesticidal agents. Further research is needed to explore the full spectrum of pesticidal activity of this compound ethers against a wider range of agricultural pests.
| Compound Class | Target Pest(s) | Observed Activity |
| beta-Ionone Ester Derivatives | Acyrthosiphon pisum (Aphid) | Enhanced repellent activity. nih.gov |
| alpha-Ionone Oxime Ethers | Agonoscena pistaciae (Pistachio Psylla) | Varying levels of toxicity. |
| alpha-Ionone Oxime N-O-Alkyl Ethers | General | Insect growth regulation. nih.gov |
Anti-Proliferative Activity in Cellular Models (in vitro)
The anti-proliferative effects of beta-ionone and its derivatives have been investigated in various cancer cell lines. Beta-ionone has demonstrated the ability to inhibit the proliferation of human leukemia cells (K562) in a dose-dependent manner. brieflands.com It has also shown anti-proliferative and apoptosis-inducing properties in other malignant cell types. nih.gov
While there is a growing body of research on the anti-cancer properties of beta-ionone, studies specifically examining the anti-proliferative activity of this compound are less common. However, the broader class of oxime derivatives has been shown to possess significant anti-proliferative effects. For example, various steroidal oximes have demonstrated cytotoxicity against cancer cells through mechanisms that include inducing cell cycle arrest and apoptosis. nih.gov
The conversion of the carbonyl group in a parent compound to an oxime ether can, in some cases, diminish the anti-proliferative activity. javeriana.edu.co This highlights the importance of empirical testing for each new derivative. Given the known anti-proliferative activity of beta-ionone, its oxime derivative is a compound of interest for further investigation in in-vitro cancer cell models to determine its potential as an anti-proliferative agent.
| Cell Line | Compound | Effect |
| K562 (Human Leukemia) | beta-Ionone | Inhibition of proliferation. brieflands.com |
| Various Cancer Cell Lines | Steroidal Oximes | Cytotoxicity, induction of apoptosis. nih.gov |
Analytical Characterization and Detection Methodologies for Beta Ionone Oxime
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the separation and purification of beta-Ionone (B89335) oxime from reaction mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally sensitive compounds. While specific, documented HPLC methods for beta-Ionone oxime are not prevalent in the reviewed literature, suitable methods can be developed based on the analysis of the parent compound, beta-ionone. A reverse-phase (RP) HPLC method would be appropriate, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation would be based on the differential partitioning of the analyte between the two phases.
Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (at wavelength of maximum absorbance) |
| Temperature | Ambient (e.g., 25 °C) |
Gas Chromatography (GC) is highly effective for the analysis of this compound due to its volatility. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.
GC analysis has been used to successfully identify this compound, with a reported retention time of 12.3 minutes on an Elite-5 capillary column vulcanchem.com. Furthermore, GC is an excellent technique for separating the geometric (E)- and (Z)-isomers of oximes, which often exhibit slightly different retention times, allowing for their individual detection and quantification nih.gov.
Interactive Data Table: Documented GC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Elite-5 (or similar nonpolar capillary column) vulcanchem.com |
| Retention Time | 12.3 minutes vulcanchem.com |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Program | Temperature gradient (e.g., initial temp held, then ramped) |
Coupled Analytical Systems (e.g., LC-MS/MS, GC-MS/MS)
The sensitive and selective analysis of this compound in various matrices necessitates the use of high-resolution coupled analytical systems. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) represent powerful tools for the unequivocal identification and quantification of this compound.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS is a foundational technique for the analysis of volatile and semi-volatile compounds like this compound. Standard GC-MS analysis has identified a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 205 for this compound. vulcanchem.com On a non-polar Elite-5 capillary column, a characteristic retention time of 12.3 minutes has been recorded. vulcanchem.com However, it is important to note that thermal analyses indicate decomposition of the compound at temperatures above 150°C, which requires careful optimization of the GC inlet and oven temperature program to prevent degradation during analysis. vulcanchem.com
While single quadrupole GC-MS provides essential information, GC-tandem mass spectrometry (GC-MS/MS) offers significantly enhanced selectivity and sensitivity by reducing matrix interference. This is achieved through selected reaction monitoring (SRM), where a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored.
For this compound, the molecular ion (m/z 205) would serve as the precursor ion. The fragmentation of oximes in mass spectrometry can be complex, but common pathways include rearrangements and cleavages alpha and beta to the C=N bond. Based on the fragmentation patterns of similar oxime-containing compounds and the structure of beta-ionone, potential product ions could arise from the loss of small neutral molecules such as water (-18), hydroxyl radical (-17), or cleavage of the side chain. The study of fragmentation patterns of various oximes can provide insight into the expected behavior of this compound under electron ionization. nih.govnih.gov
Table 1: GC-MS Parameters and Potential GC-MS/MS Transitions for this compound Analysis
| Parameter | Value/Condition | Reference/Rationale |
|---|---|---|
| GC Column | Elite-5 (non-polar) | vulcanchem.com |
| Retention Time | 12.3 minutes | vulcanchem.com |
| Precursor Ion (Q1) | m/z 205 | Molecular Ion [M]⁺ vulcanchem.com |
| Potential Product Ions (Q3) | m/z 188 | Hypothesized from loss of -OH group |
| m/z 190 | Hypothesized from loss of -CH₃ group | |
| m/z 134 | Hypothesized from cleavage of the butenone oxime side chain |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a valuable alternative for the analysis of thermally labile compounds, as it avoids the high temperatures associated with gas chromatography. Given that this compound can decompose at elevated temperatures, LC-MS/MS is a theoretically suitable technique for its analysis, particularly in complex biological or environmental samples. vulcanchem.com The compound's stability in acidic media is low, which would necessitate the use of neutral or slightly basic mobile phases to prevent hydrolysis back to β-ionone. vulcanchem.com
In LC-MS/MS, ionization is typically achieved using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For this compound, ESI in positive ion mode would likely produce a protonated molecule [M+H]⁺ at m/z 208. Subsequent fragmentation in the collision cell would yield specific product ions for use in SRM analysis, providing high selectivity. Although specific LC-MS/MS methods for this compound are not extensively documented, methodologies developed for other oximes or nitrogen-containing metabolites can serve as a basis for method development. nih.gov
Advanced Sample Preparation and Quantification Approaches (e.g., Solid-Phase Microextraction)
Effective sample preparation is critical for accurate quantification, serving to isolate and concentrate the target analyte from the sample matrix while removing potential interferences.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.govmdpi.com It is particularly well-suited for coupling with GC-MS analysis. Headspace SPME (HS-SPME) is used for volatile and semi-volatile analytes and would be the preferred mode for this compound.
The choice of fiber coating is paramount for efficient extraction. For a compound with the polarity and structure of this compound, a bipolar fiber, which contains both polar and non-polar characteristics, would be most effective.
Table 2: Potential SPME Fiber Coatings for this compound Extraction
| Fiber Coating | Polarity | Rationale for Application |
|---|---|---|
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | Effective for analytes with a range of polarities. The DVB provides interaction with the polar oxime group while the PDMS interacts with the non-polar ionone (B8125255) backbone. |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Suitable for smaller volatile molecules due to the porous nature of Carboxen, offering a high surface area for adsorption. |
| Polyacrylate (PA) | Polar | Specifically targets more polar compounds, which would have a strong affinity for the oxime functional group. |
The methodology for analyzing related C13-norisoprenoids, such as β-ionone and β-damascenone in wine, often employs HS-SPME coupled with GC-MS/MS. nih.gov A similar approach could be readily adapted for this compound. This would involve optimizing parameters such as extraction time, temperature, and sample pH to maximize the partitioning of the analyte from the sample matrix onto the SPME fiber. Following extraction, the fiber is directly inserted into the GC inlet for thermal desorption and subsequent analysis. This direct coupling minimizes sample loss and contamination. nih.gov
While traditional SPME involves desorption from the fiber followed by LC-MS/MS analysis, newer approaches allow for direct ionization from the SPME fiber into the mass spectrometer, further streamlining the analytical process and reducing analysis time. nih.gov The development of such a method for this compound could provide a rapid and sensitive tool for its quantification in diverse applications.
Biosynthetic Research and Metabolic Engineering Perspectives on Beta Ionone As Precursor
Role of Carotenoid Cleavage Dioxygenases (CCDs) in beta-Ionone (B89335) Formation
The formation of β-ionone is primarily a result of the oxidative cleavage of β-carotene at the 9,10 and 9',10' positions, a reaction catalyzed by Carotenoid Cleavage Dioxygenases (CCDs). nih.govmdpi.comresearchgate.net These non-heme iron-containing enzymes are widespread in plants, animals, and microbes. nih.govmdpi.comasm.org
Plant CCDs are classified into several subfamilies, with CCD1 and CCD4 being the most relevant to β-ionone production. nih.govmdpi.com
CCD1: This enzyme is found in the cytosol and exhibits broad substrate specificity, cleaving various carotenoids and apocarotenoids at the 9,10 (9',10') double bonds. oup.comfrontierspartnerships.org The activity of CCD1 has been identified and characterized in a variety of plants, including petunia, rose, tomato, and melon, where it is directly linked to the production of β-ionone. nih.govmdpi.comfrontiersin.org For instance, the Petunia hybrida CCD1 (PhCCD1) is known to control the emission of β-ionone in its flowers. frontiersin.org Similarly, DoCCD1 from Dendrobium officinale has been shown to catalyze the formation of β-ionone from β-carotene. frontiersin.orgnih.gov
CCD4: Localized within plastids, CCD4 enzymes also cleave β-carotene at the 9,10 (9',10') positions to generate β-ionone. oup.comfrontierspartnerships.org Their activity has been associated with flower and fruit color, as well as aroma formation. mdpi.comfrontiersin.org For example, a CCD4 from Camellia sinensis is responsible for producing β-ionone during the tea withering process. frontiersin.org
CCD7: This enzyme asymmetrically cleaves β-carotene at the 9',10' position, yielding β-ionone and 10'-apo-β-caroten-10'-al. oup.comresearchgate.netresearchgate.net
The table below summarizes the characteristics of different CCD subfamilies involved in β-ionone formation.
| CCD Subfamily | Cellular Localization | Substrate(s) | Cleavage Position(s) | Product(s) |
| CCD1 | Cytosol | β-carotene, various carotenoids | 9,10 and 9',10' | β-ionone, other apocarotenoids |
| CCD4 | Plastids | β-carotene | 9,10 and 9',10' | β-ionone |
| CCD7 | Plastids | β-carotene | 9',10' | β-ionone, 10'-apo-β-caroten-10'-al |
Microbial Production and Biotransformation of beta-Ionone in Engineered Hosts
Chemical synthesis of β-ionone is often economically impractical, and extraction from plants results in low yields. nih.gov Consequently, microbial production has emerged as a promising alternative. nih.govmdpi.com By introducing and engineering biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, it is possible to produce β-ionone from simple carbon sources. nih.govmdpi.comnih.gov
The general strategy involves:
Establishing a β-carotene production pathway: This often requires the introduction of heterologous genes such as crtE (geranylgeranyl diphosphate (B83284) synthase), crtYB (phytoene synthase/lycopene cyclase), and crtI (phytoene desaturase) from organisms like Xanthophyllomyces dendrorhous. frontiersin.org
Expressing a carotenoid cleavage dioxygenase: A CCD gene, such as PhCCD1 from Petunia hybrida, is introduced to cleave the produced β-carotene into β-ionone. frontiersin.orgfrontiersin.org
Several microbial hosts have been successfully engineered for β-ionone production:
Saccharomyces cerevisiae (Baker's Yeast): This yeast is a popular choice due to its GRAS (Generally Recognized as Safe) status. Engineered strains have achieved β-ionone titers of up to 33 mg/L in shake flask cultures. frontiersin.org
Yarrowia lipolytica: This oleaginous yeast is particularly well-suited for producing lipid-soluble compounds like β-carotene. Engineered strains have demonstrated high yields, with one study reporting a production of 4 g/L of β-ionone from food waste hydrolysate. frontiersin.orgnih.gov This represents the highest reported yield for microbial fermentation of this compound to date. frontiersin.org
Escherichia coli: This bacterium is a workhorse in metabolic engineering. d-nb.info Recombinant E. coli has been engineered to produce β-ionone, with reported yields reaching 0.5 g/L. frontiersin.org A co-culture system of E. coli and S. cerevisiae has also been developed for the de novo synthesis of dihydro-β-ionone, a derivative of β-ionone. figshare.comacs.orgnih.gov
Pseudomonas putida: This bacterium is noted for its broad substrate range and high tolerance to toxic compounds, making it a promising host for isoprenoid production. osti.govresearchgate.net
The table below highlights the β-ionone production titers achieved in different engineered microbial hosts.
| Microbial Host | Key Genes Introduced/Engineered | β-Ionone Titer | Reference |
| Saccharomyces cerevisiae | crtE, crtYB, crtI (X. dendrorhous), PhCCD1 (P. hybrida) | 33 mg/L | frontiersin.org |
| Yarrowia lipolytica | Modified PhCCD1 | 4 g/L | frontiersin.orgnih.gov |
| Escherichia coli | β-carotene pathway, CCD | 0.5 g/L | frontiersin.org |
| E. coli - S. cerevisiae co-culture | Dihydro-β-ionone pathway | 27 mg/L (dihydro-β-ionone) | figshare.comacs.orgnih.gov |
| Aspergillus niger | - (Biotransformation of supplied β-ionone) | - | dss.go.th |
Strategies for Enhanced Biosynthetic Yields of Precursors
A key limitation in the microbial production of β-ionone is often the supply of its precursor, β-carotene. frontiersin.org Therefore, metabolic engineering efforts are frequently directed at increasing the flux towards isoprenoid biosynthesis. asm.org Isoprenoids are synthesized from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). google.com
Strategies to enhance precursor supply include:
Overexpression of the Mevalonate (MVA) Pathway: In eukaryotes like yeast, the MVA pathway produces IPP and DMAPP from acetyl-CoA. google.com Overexpressing key enzymes in this pathway, such as a truncated HMG-CoA reductase (tHMGR), can significantly boost the production of downstream isoprenoids. frontiersin.org For example, alleviating the bottleneck at the HMGR1 step in S. cerevisiae led to a total carotenoid concentration of 32 mg/gDCW. frontiersin.org
Engineering the MEP Pathway: In prokaryotes like E. coli, the methylerythritol 4-phosphate (MEP) pathway is the native route to IPP and DMAPP. d-nb.info Modifying this pathway can enhance precursor availability.
Heterologous Pathway Expression: Introducing the MVA pathway into E. coli is a common strategy to bypass the tightly regulated native MEP pathway and increase the precursor pool for isoprenoid production. asm.org
Optimizing Gene Expression and Dosage: Fine-tuning the expression levels of the carotenogenic genes (crtE, crtYB, crtI) is crucial. frontiersin.org This can be achieved by selecting strong promoters, optimizing gene copy number, and using different transcriptional unit architectures (e.g., tandem or bidirectional). frontiersin.org
Improving Enzyme Efficiency and Localization: Modifying enzymes to improve their catalytic efficiency or targeting them to specific cellular compartments can enhance productivity. For example, fusing the CCD1 enzyme with a membrane destination peptide in S. cerevisiae resulted in a four-fold increase in β-ionone yield by bringing the enzyme into close proximity with its membrane-bound substrate, β-carotene. frontiersin.org Similarly, using high membrane affinity variants of PhCCD1 in Y. lipolytica improved the conversion of β-carotene to β-ionone. frontiersin.orgnih.govfrontiersin.org
Process Optimization: Fermentation conditions, such as oxygen supply, are critical. The cleavage of β-carotene by CCD1 requires oxygen, and insufficient oxygen can limit the final β-ionone yield. frontiersin.orgnih.gov
Advanced Applications and Future Research Directions for Beta Ionone Oxime
Utilization as Intermediates in Complex Organic Synthesis (e.g., Fragrance Compounds)
Beta-ionone (B89335) oxime serves as a crucial synthetic intermediate in the creation of various valuable organic compounds, most notably in the fragrance and flavor industry. Its structural framework, containing both a cyclohexene (B86901) ring and an oxime functional group, allows for a variety of chemical transformations.
One of the primary applications of beta-ionone oxime is as a precursor to other fragrance compounds. For instance, it is a key raw material in the synthesis of 4-oxo-beta-ionone, an important synthetic perfume with a soft, greasy effect used in various flavorings. google.com The transformation from this compound to 4-oxo-beta-ionone is achieved through a hydrolysis reaction catalyzed by acid and water. google.com This conversion highlights the utility of the oxime group as a protecting group for the ketone, which can be deprotected under specific conditions to yield the desired product. researchgate.net
Furthermore, research has demonstrated the role of this compound in the synthesis of other complex molecules. For example, it can be converted to 2-aroylthienothiazoles, indicating its potential in the elaboration of more complex molecular structures. acs.org The synthesis of α-damascone, a high-value fragrance compound, has also been achieved from α-ionone through an oximation step, showcasing a similar synthetic strategy. bibliotekanauki.pl The oxime functionality provides a reactive handle for further chemical modifications, enabling the construction of intricate molecular architectures. The marriage of this compound with other fragrance components can lead to novel scent profiles, such as a violet leaves connotation. google.com
The following table summarizes key synthetic transformations involving this compound and its analogues:
| Starting Material | Reagents/Conditions | Product | Application |
| This compound | Acid, Water | 4-oxo-beta-ionone | Synthetic Perfume google.com |
| alpha-Ionone | Hydroxylamine (B1172632) hydrochloride, Sodium acetate (B1210297) | alpha-Ionone oxime | Intermediate for α-damascone bibliotekanauki.pl |
| Ionone (B8125255) oxime | S8, Base | 2-Aroylthienothiazole | Complex Molecule Synthesis acs.org |
This interactive table allows for the exploration of different synthetic routes starting from ionone oximes.
Potential in Functional Materials Development (e.g., Catalysis, Sensors)
The unique chemical properties of this compound make it a promising candidate for the development of novel functional materials, with potential applications in catalysis and sensor technology. Oximes, in general, are known to form stable complexes with various metal ions, a property that can be exploited in the design of new catalysts and sensors.
In the realm of catalysis, oxime-modified metal alkoxides have been investigated as precursors for inorganic-organic hybrid materials. For example, the reaction of titanium alkoxides with α-ionone oxime yields dimeric di-substituted products. tuwien.at These hybrid materials could exhibit unique catalytic properties due to the synergistic effects of the inorganic framework and the organic ligand. While direct catalytic applications of this compound are still under exploration, its derivatives hold promise. For instance, organoselenium compounds, which can be involved in reactions with oximes, have been shown to catalyze various organic transformations, including the epoxidation of β-ionone. researchgate.netacs.org
The development of sensors based on oxime derivatives is another area of active research. The ability of the oxime group to coordinate with metal ions can be harnessed to create selective chemosensors. While specific research on this compound-based sensors is limited, the principle has been demonstrated with other oximes. For example, an oxime isomerization reaction based on a phenanthroline backbone has been utilized to create a sensor. researchgate.net The interaction of this compound with metal ions could lead to changes in its optical or electrochemical properties, forming the basis for a sensing mechanism.
Computational and Theoretical Chemistry Studies on Reactivity and Interactions
Computational and theoretical chemistry provides powerful tools to understand the reactivity and intermolecular interactions of this compound at a molecular level. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the electronic structure, stability of different conformers, and reaction mechanisms involving this compound.
Theoretical studies can elucidate the conformational preferences of the beta-ionone ring and the oxime group, which are crucial for understanding its biological activity and interactions with other molecules. For instance, in the context of rhodopsin, solid-state NMR studies, which can be complemented by computational models, have been used to determine the conformation of the β-ionone ring of the retinal chromophore. ox.ac.uk Such studies on this compound could reveal how its structure influences its properties and reactivity.
Furthermore, computational methods can be used to predict the reaction pathways and transition states for the synthesis of various derivatives from this compound. For example, DFT analysis has been used to study the synthesis of Vitamin A, a process that can start from β-ionone. chemrxiv.org Similar computational investigations into the reactions of this compound can help optimize reaction conditions and guide the design of new synthetic routes. These studies can also shed light on the mechanism of action of this compound-derived catalysts and sensors by modeling their interactions with substrates and analytes.
A key area of computational investigation is the study of radical reactions involving oximes. Mechanistic studies, often supported by computational evidence, have indicated the involvement of radical pathways in transformations of oximes. acs.org Understanding these radical processes is essential for controlling the outcome of such reactions and for designing new synthetic methodologies.
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The multifaceted nature of this compound opens up numerous interdisciplinary research opportunities, particularly at the intersection of chemical biology and material science.
In chemical biology, the biological activities of beta-ionone and its derivatives, including the oxime, are of significant interest. Beta-ionone itself is known to possess a range of pharmacological effects. mdpi.commdpi.com Studies have shown that this compound exhibits antimicrobial activity against various bacteria, including Legionella pneumophila. nih.govresearchgate.net This suggests its potential as a lead compound for the development of new antibacterial agents. Further research could explore the mechanism of its antimicrobial action and its structure-activity relationship. The use of this compound and its derivatives in the synthesis of thiazolylhydrazones, which have shown antioxidant and antifungal activities, further highlights its potential in medicinal chemistry and food science. mdpi.com
In material science, the ability of oximes to participate in "click chemistry" reactions presents exciting possibilities for the creation of novel polymers and materials. rsc.org Oxime click chemistry allows for the efficient formation of polymers and hydrogels under mild conditions. rsc.org this compound, with its reactive oxime group, could be incorporated into polymer backbones or used to functionalize material surfaces, imparting new properties such as fragrance release or biological activity. The development of inorganic-organic hybrid materials from oxime-modified metal alkoxides, as mentioned earlier, is another promising avenue in material science. tuwien.at These materials could find applications in areas such as catalysis, coatings, and advanced composites.
Q & A
Q. What are the optimal synthetic pathways for β-ionone oxime, and how can reaction conditions be systematically optimized?
Methodological Answer: To synthesize β-ionone oxime, start by reacting β-ionone with hydroxylamine under acidic or basic conditions. Key variables include solvent polarity (e.g., ethanol vs. aqueous systems), temperature (25–80°C), and stoichiometric ratios of reactants . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. For optimization, use a factorial design to test variables (e.g., 2³ factorial experiments) and quantify yields via gas chromatography-mass spectrometry (GC-MS). Purification methods like column chromatography or recrystallization should be validated using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and structure .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize β-ionone oxime?
Methodological Answer:
- ¹H/¹³C NMR : Assign oxime proton resonance (δ ~8–10 ppm for E/Z isomers) and analyze coupling patterns to confirm stereochemistry. Compare with β-ionone spectra to identify shifts caused by oxime formation .
- IR Spectroscopy : Confirm the presence of N–O (950–980 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches.
- Mass Spectrometry : Look for molecular ion peaks at m/z 207 (C₁₃H₂₁NO) and fragmentation patterns consistent with oxime derivatives.
Cross-validate data with computational simulations (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Q. What are the stability profiles of β-ionone oxime under varying pH and temperature conditions?
Methodological Answer: Design accelerated stability studies:
- Prepare aqueous buffers (pH 2–12) and incubate β-ionone oxime at 25°C, 40°C, and 60°C.
- Sample aliquots at intervals (0, 7, 14 days) and analyze degradation products via LC-MS.
- Calculate degradation kinetics (e.g., Arrhenius equation for temperature dependence) and identify degradation pathways (e.g., hydrolysis of the oxime group). Use kinetic modeling software (e.g., MATLAB or Python’s SciPy) to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the reactivity of β-ionone oxime in cyclization or condensation reactions?
Methodological Answer: Investigate reaction pathways using isotopic labeling (e.g., ¹⁵N-hydroxylamine) to track nitrogen migration during cyclization. Employ in-situ FTIR or Raman spectroscopy to detect transient intermediates. Compare experimental outcomes with density functional theory (DFT) simulations (e.g., Gaussian or ORCA software) to map energy barriers and propose transition states. Use Hammett plots or kinetic isotope effects (KIEs) to elucidate electronic or steric influences .
Q. How does β-ionone oxime interact with biological targets (e.g., enzymes or receptors), and what experimental models validate these interactions?
Methodological Answer:
- In vitro assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity with target proteins. Include negative controls (e.g., β-ionone without oxime) and statistical validation (e.g., triplicate runs with ANOVA).
- Cell-based studies : Test cytotoxicity and anti-inflammatory activity in macrophage models (e.g., RAW 264.7 cells) using ELISA for cytokine profiling. Dose-response curves (IC₅₀/EC₅₀) should account for solubility limits in cell media .
- In silico docking : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses and validate with mutagenesis studies .
Q. How can contradictions in existing data on β-ionone oxime’s physicochemical properties be resolved?
Methodological Answer: Address discrepancies (e.g., conflicting logP or solubility values) through meta-analysis:
- Compile literature data into a table comparing methods (shake-flask vs. HPLC logP measurements), solvents, and temperatures.
- Replicate critical experiments under standardized conditions (e.g., OECD guidelines for logP determination).
- Apply error analysis (e.g., propagation of uncertainty) to identify systematic biases. Publish a harmonized dataset with transparent protocols to guide future studies .
Q. What advanced computational strategies predict β-ionone oxime’s environmental fate or metabolic pathways?
Methodological Answer:
- QSAR models : Train models using datasets of structurally similar oximes to predict biodegradation half-lives or bioaccumulation potential. Validate with experimental soil/water microcosm studies .
- Metabolism prediction : Use software like Meteor Nexus or ADMET Predictor to simulate phase I/II metabolism. Confirm predictions with in vitro liver microsome assays and LC-HRMS metabolite identification .
Methodological Best Practices
- Data Collection : Use electronic lab notebooks (ELNs) for traceability. Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials .
- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report confidence intervals (95% CI) for key parameters .
- Reproducibility : Publish step-by-step protocols on platforms like protocols.io , emphasizing critical steps (e.g., inert atmosphere for oxime synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
